molecular formula C30H46Cl2Si B14330760 Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane CAS No. 107742-39-2

Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane

Cat. No.: B14330760
CAS No.: 107742-39-2
M. Wt: 505.7 g/mol
InChI Key: LHYWCIATTKFZLW-UHFFFAOYSA-N
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Description

Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane is a chemical compound known for its unique structure and properties It consists of a silicon atom bonded to two chlorine atoms and two 2,4,6-tri(propan-2-yl)phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane typically involves the reaction of 2,4,6-tri(propan-2-yl)phenylmagnesium bromide with silicon tetrachloride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at a low temperature, often around -78°C, to ensure the controlled addition of reagents and to minimize side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alkoxides or amines.

    Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.

    Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.

Common Reagents and Conditions

    Substitution: Reagents like sodium alkoxides or amines are used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are employed.

    Reduction: Reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution: Formation of alkoxy or amino derivatives.

    Oxidation: Formation of silanols or siloxanes.

    Reduction: Formation of simpler silanes.

Scientific Research Applications

Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.

    Biology: Investigated for its potential use in modifying biological molecules.

    Medicine: Explored for its potential in drug delivery systems.

    Industry: Utilized in the production of specialty polymers and materials.

Mechanism of Action

The mechanism of action of Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane involves its ability to form stable bonds with various nucleophiles. The silicon atom acts as an electrophilic center, allowing for the substitution of chlorine atoms with other groups. This reactivity is crucial for its applications in synthesis and material science.

Comparison with Similar Compounds

Similar Compounds

  • Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine
  • Silane, dichlorobis[2,4,6-tris(1-methylethyl)phenyl]

Uniqueness

Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane is unique due to its specific steric and electronic properties imparted by the 2,4,6-tri(propan-2-yl)phenyl groups. These properties make it particularly useful in applications requiring precise control over reactivity and stability.

Properties

CAS No.

107742-39-2

Molecular Formula

C30H46Cl2Si

Molecular Weight

505.7 g/mol

IUPAC Name

dichloro-bis[2,4,6-tri(propan-2-yl)phenyl]silane

InChI

InChI=1S/C30H46Cl2Si/c1-17(2)23-13-25(19(5)6)29(26(14-23)20(7)8)33(31,32)30-27(21(9)10)15-24(18(3)4)16-28(30)22(11)12/h13-22H,1-12H3

InChI Key

LHYWCIATTKFZLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)[Si](C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)(Cl)Cl)C(C)C

Origin of Product

United States

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